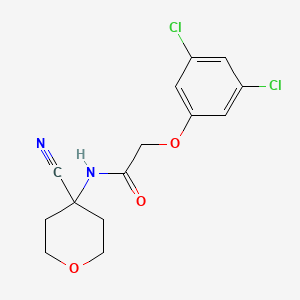

![molecular formula C20H20N2O4S2 B2557629 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 394227-25-9](/img/structure/B2557629.png)

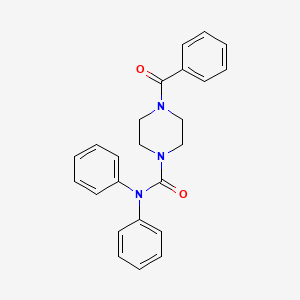

1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate” is a compound that falls under the category of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .

Chemical Reactions Analysis

Benzothiazole derivatives have been reported with a variety of biological activities . The chemical reactions involving “this compound” are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthetic Methodologies and Chemical Evaluations

Microwave-Assisted Synthesis of Benzothiazole Derivatives : A study by Bhoi et al. (2016) on the microwave-assisted synthesis of novel benzothiazole derivatives, including ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, highlights a solvent-free, efficient method for producing compounds with potential antibacterial, antioxidant, and antitubercular activities. This research underscores the utility of benzothiazole cores in generating biologically active molecules under environmentally benign conditions (Bhoi, Borad, Pithawala, & Patel, 2016).

Electropolymerization of Pyrrole Derivatives : Lengkeek, Harrowfield, & Koutsantonis (2010) investigated the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, demonstrating the synthesis of polymer films with stable electrochemical properties. This study provides insight into the preparation and potential applications of conductive polymer materials based on pyrrole derivatives, which could have implications for electronic and optical devices (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Biological Evaluations

Anticancer and Antimicrobial Activities : Research on the synthesis of substituted benzimidazole and pyridine derivatives has shown potential anticancer and antimicrobial properties. For example, Farah et al. (2011) synthesized benzimidazole derivatives with significant cytotoxicity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Farah, Gangapuram, Mateeva, Mochona, Ardley, & Redda, 2011).

Insecticidal Properties : Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. This research contributes to the development of novel insecticidal agents, showcasing the versatility of heterocyclic compounds in pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Potential Applications

- Electrochromic Materials : The synthesis and evaluation of electrochromic polymers based on donor-acceptor type monomers have been investigated, highlighting the potential of these materials in developing devices with variable optical properties. Hu et al. (2013) demonstrated the electrochromic applications of polymers with thiophene and carbazole units, indicating the significance of heterocyclic derivatives in creating advanced materials with desirable electronic and optical features (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Mechanism of Action

Target of Action

The primary target of the compound “1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate” is the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body.

Mode of Action

“this compound” interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound “this compound” affects the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a reduction of inflammation, pain, and fever.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability

Result of Action

The molecular and cellular effects of “this compound” include the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins . This results in decreased inflammation and pain.

properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethyl 4-pyrrolidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-14(19-21-17-6-2-3-7-18(17)27-19)26-20(23)15-8-10-16(11-9-15)28(24,25)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTUISURHRAGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)

![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2557566.png)